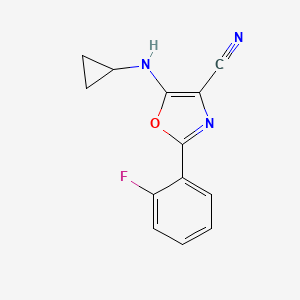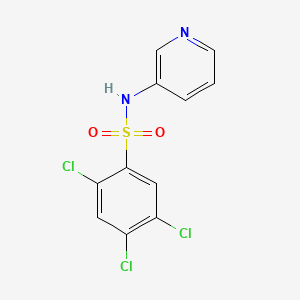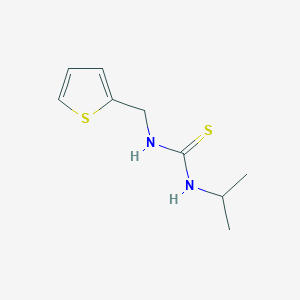
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the development and function of immune cells. CP-690,550 has been extensively studied for its potential in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile selectively inhibits JAK3, which plays a crucial role in the signaling pathways of immune cells. By inhibiting JAK3, 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile reduces the activation and proliferation of T cells, B cells, and natural killer cells, leading to a reduction in inflammation and autoimmune responses.
Biochemical and physiological effects:
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been shown to effectively reduce inflammation and improve disease symptoms in animal models of autoimmune diseases. In clinical trials, 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been shown to reduce the signs and symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has also been shown to reduce the levels of inflammatory cytokines in the blood, indicating its potential in treating other inflammatory diseases.
Advantages and Limitations for Lab Experiments
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in immune cell signaling. However, its use in lab experiments is limited by its specificity for JAK3, as other JAK family members may also play a role in immune cell signaling. Additionally, 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has a short half-life, which may limit its effectiveness in long-term experiments.
Future Directions
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has shown promise in treating autoimmune diseases, but further research is needed to fully understand its potential in other inflammatory diseases. Future studies may focus on developing more selective JAK inhibitors or combining JAK inhibitors with other therapies to improve their efficacy. Additionally, 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile may have potential in treating certain types of cancer, as JAK3 has been implicated in cancer cell growth and survival.
Synthesis Methods
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile can be synthesized using a multi-step process involving the reaction of 2-fluoro-4-nitrophenylacetonitrile with cyclopropylamine, followed by cyclization and reduction. The final product is obtained through a reaction with 2-chloro-5-fluorobenzonitrile. The synthesis of 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been optimized for large-scale production.
Scientific Research Applications
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential in treating autoimmune diseases. In preclinical studies, 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been shown to effectively reduce inflammation and improve disease symptoms in animal models of autoimmune diseases. Clinical trials have demonstrated its efficacy in treating rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
properties
IUPAC Name |
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O/c14-10-4-2-1-3-9(10)12-17-11(7-15)13(18-12)16-8-5-6-8/h1-4,8,16H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZVASLDFVNLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(N=C(O2)C3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[4-(propionyloxy)benzoyl]amino}benzoate](/img/structure/B5774974.png)

![S-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5774987.png)

![1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5775006.png)


![6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5775028.png)

![3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5775039.png)
![5-(4-chloro-3-nitrophenyl)-2-furaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5775045.png)

![4-ethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5775054.png)
